molecular formula C16H13ClN2O3 B5854268 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide

3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide

Cat. No. B5854268
M. Wt: 316.74 g/mol
InChI Key: VELYXEHMOQISPI-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide is not fully understood. However, it is believed to act as a chelating agent for metal ions. The nitro and chloro groups in the compound can form coordination bonds with metal ions, leading to the formation of stable complexes. The resulting complexes can be used for various applications such as fluorescence imaging, catalysis, and drug delivery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide have not been extensively studied. However, it has been shown to have low toxicity in vitro and in vivo. It has also been shown to have potential antioxidant and anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide is its versatility. It can be used for various applications such as fluorescence imaging, catalysis, and drug delivery. Additionally, it has low toxicity and can be easily synthesized in the laboratory. However, one of the main limitations is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide in scientific research. One direction is the development of new metal complexes with potential biological activity. Another direction is the synthesis of new fluorescent probes for the detection of metal ions. Additionally, the compound could be used as a building block for the synthesis of new organic compounds with potential applications in drug discovery. Finally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of the compound.
Conclusion:
In conclusion, 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide is a versatile compound that has potential applications in various fields of scientific research. Its unique properties make it a valuable tool for the development of new metal complexes, fluorescent probes, and organic compounds with potential applications in drug discovery. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide can be achieved by reacting 4-chloro-3-nitroaniline with 3-methylphenylacrylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a ligand for the synthesis of metal complexes with potential biological activity. Additionally, it has been used as a building block for the synthesis of various organic compounds with potential applications in drug discovery.

properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-11-3-2-4-13(9-11)18-16(20)8-6-12-5-7-14(17)15(10-12)19(21)22/h2-10H,1H3,(H,18,20)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELYXEHMOQISPI-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.